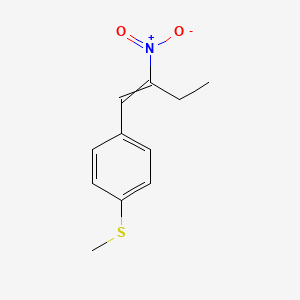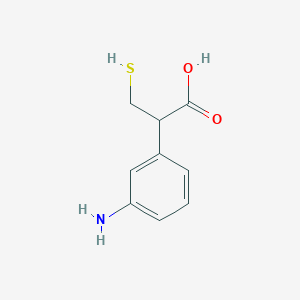
1-Fluoropenta-1,3-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoropenta-1,3-diyne is an organic compound characterized by the presence of a fluorine atom and two triple bonds within a five-carbon chain. This compound belongs to the class of 1,3-diynes, which are known for their unique chemical properties and reactivity. The incorporation of a fluorine atom further enhances its chemical behavior, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoropenta-1,3-diyne can be synthesized through several methods. One common approach involves the fluorination of terminal alkynes and diynes using electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of n-butyllithium . This method provides moderate to high yields of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoropenta-1,3-diyne undergoes various chemical reactions, including:
Hydrofunctionalization: The addition of Y-H units (where Y is a heteroatom or carbon) across the carbon-carbon triple bond.
Cross-Coupling Reactions: The coupling of terminal alkynes with alkynyl bromides or boronic acids in the presence of catalysts such as copper or palladium.
Common Reagents and Conditions:
Hydrofunctionalization: Catalysts like cobalt or platinum are used to promote the addition of hydrosilanes or other functional groups to the diyne.
Cross-Coupling: Copper(I) iodide (CuI) and palladium catalysts are commonly employed in these reactions.
Major Products:
Hydrofunctionalization: Produces functionalized olefins and heterocyclic compounds.
Cross-Coupling: Results in the formation of various substituted diynes and enynes.
Scientific Research Applications
1-Fluoropenta-1,3-diyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its role in drug development and as a precursor for fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-Fluoropenta-1,3-diyne involves its reactivity with various nucleophiles and electrophiles. The presence of the fluorine atom and triple bonds allows for diverse chemical transformations. In hydrofunctionalization reactions, the addition of Y-H units across the triple bond is facilitated by transition metal catalysts, leading to the formation of functionalized products . The specific molecular targets and pathways depend on the nature of the reactants and reaction conditions.
Comparison with Similar Compounds
1,3-Butadiyne: A simpler diyne without the fluorine atom, used in similar chemical reactions but with different reactivity profiles.
1-Fluoro-1,3-butadiyne: Another fluorinated diyne with a shorter carbon chain, exhibiting similar reactivity but different physical properties.
Uniqueness: 1-Fluoropenta-1,3-diyne stands out due to its longer carbon chain and the presence of a fluorine atom, which imparts unique chemical properties and reactivity. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
591755-33-8 |
|---|---|
Molecular Formula |
C5H3F |
Molecular Weight |
82.08 g/mol |
IUPAC Name |
1-fluoropenta-1,3-diyne |
InChI |
InChI=1S/C5H3F/c1-2-3-4-5-6/h1H3 |
InChI Key |
VYYBGLKUHAJQNB-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC#CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)
![2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12577523.png)
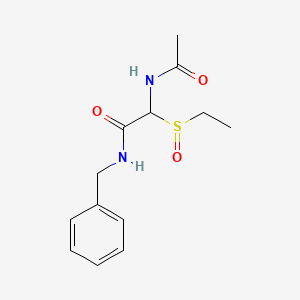
![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)
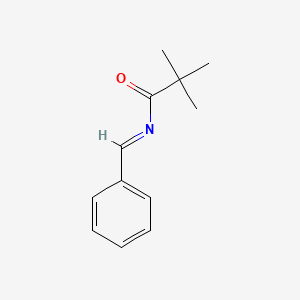
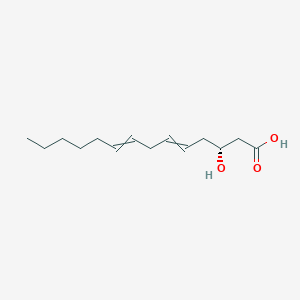
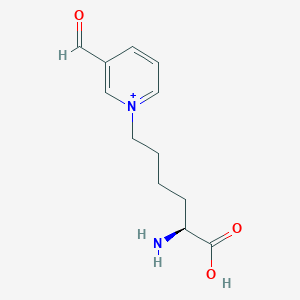
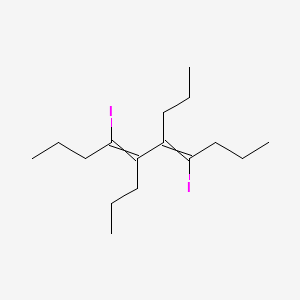
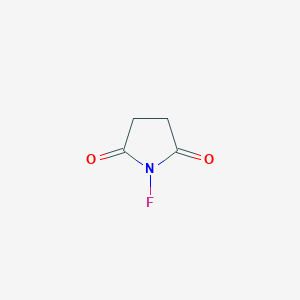
![3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol](/img/structure/B12577568.png)
![8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol](/img/structure/B12577573.png)
![Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B12577578.png)
